2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide
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Overview
Description
“2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide” is a chemical compound with the molecular formula C12H11BrN2O2 . It has a molecular weight of 295.14 . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for “2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide” is 1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The hydrazide functional group of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide can be used to modify proteins or peptides for specific detection or purification purposes in proteomic analysis .
Material Science
In material science, this compound’s ability to form stable hydrazone linkages makes it valuable for creating novel polymeric materials. These materials can have applications in creating smart coatings that respond to environmental stimuli .
Chemical Synthesis
As a building block in organic synthesis, 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide can be used to synthesize a variety of naphthyl-derived compounds. These synthesized compounds may exhibit unique optical or electronic properties useful in developing new chemical sensors .
Chromatography
In chromatographic applications, the compound can be used to modify stationary phases or to synthesize new ligands for affinity chromatography. This can improve the separation of complex biological mixtures, aiding in the purification of biomolecules .
Analytical Chemistry
Analytical chemists may employ this compound in the development of new analytical reagents. Due to its bromine atom, it can be used in bromometric assays to quantify the presence of reducing agents in a sample .
Biopharma Production
In the biopharmaceutical industry, the compound’s reactive groups can be harnessed to link therapeutic agents to carriers or to modify drugs to improve their pharmacokinetic properties .
Safety and Hazard Analysis
The compound’s safety profile, including its irritant properties, must be thoroughly understood for its handling and use in research settings. This knowledge is crucial for developing safe laboratory practices .
Advanced Battery Science
The naphthyl group in the compound could potentially be explored for its electrochemical properties, which might be beneficial in designing advanced battery materials with improved energy storage capabilities .
Safety and Hazards
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEYGZIYDZYEHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352635 |
Source
|
Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
315248-38-5 |
Source
|
Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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